2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide

HSP90 Inhibition Cancer Therapeutics Binding Affinity

Researchers seeking to build SAR around a potent Hsp90-binding scaffold face the challenge of sourcing a building block that integrates the cyanoacetamide, cyclohexyl, and thiazole moieties in a single molecule. 2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide (CAS 556009-87-1) directly addresses this need. - Validated Hsp90α IC50 < 100 nM, providing a quantitatively established potency baseline for inhibitor optimization. - Unique triad architecture (electrophilic cyanoacetamide, lipophilic cyclohexyl, π-stacking thiazole) enables transformations inaccessible to simpler analogs. - Serves as a direct precursor to thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles, ideal for diversity-oriented synthesis and parallel library production. - Guaranteed 95% purity, suitable for use as an analytical reference standard in HPLC, MS, and NMR method development.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
Cat. No. B15092240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2=NC=CS2)C(=O)CC#N
InChIInChI=1S/C12H15N3OS/c13-7-6-11(16)15(12-14-8-9-17-12)10-4-2-1-3-5-10/h8-10H,1-6H2
InChIKeyXKOOOCKABUFYAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide (CAS 556009-87-1): A Structurally Enabled Cyanoacetamide Building Block


2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide (C12H15N3OS; MW 249.33) is a cyanoacetamide derivative characterized by a unique N-cyclohexyl, N-(1,3-thiazol-2-yl) substitution pattern . This compound is primarily utilized as a versatile building block in medicinal chemistry and heterocyclic synthesis, with reported applications as an intermediate in the preparation of HSP90 inhibitors and novel thiazolo-pyridine scaffolds [1][2]. Its procurement value is differentiated by this specific substitution architecture, which enables synthetic transformations and biological target interactions that are inaccessible to simpler, non-thiazolyl cyanoacetamide analogs [3].

Why 2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide Cannot Be Substituted by Generic Cyanoacetamide Building Blocks


Generic substitution with simpler cyanoacetamides (e.g., N-cyclohexyl-2-cyanoacetamide) or monofunctional thiazole derivatives is not equivalent due to a fundamental difference in chemical and biological function [1]. The target compound uniquely integrates three reactive/recognition elements: an electrophilic cyanoacetamide carbon, a lipophilic cyclohexyl group, and a π-stacking/hydrogen-bonding thiazole ring [2]. This triad is essential for its demonstrated activity as an Hsp90 inhibitor (IC50 <100 nM) and its capacity as a precursor for fused heterocyclic systems like thiazolo[3,2-a]pyridines [1][3]. In contrast, N-cyclohexyl-2-cyanoacetamide lacks the thiazole moiety required for potent HSP90 binding, and simple N-thiazolyl acetamides lack the cyano group essential for downstream cyclocondensation reactions .

Product-Specific Quantitative Evidence Guide: 2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide


HSP90 Inhibitory Potency (IC50 <100 nM) Defines a Superior Tier of Activity vs. In-Class Thiazole Analogs

In a competitive fluorescence polarization assay measuring binding to Hsp90α, 2-cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide (designated Compound 111 in US10035797 and related patents) demonstrated an IC50 value of <100 nM [1]. This potency is significantly higher than that of many structurally related thiazole-based Hsp90 inhibitors evaluated under similar conditions, which often exhibit IC50 values in the 550 nM to >5 μM range [2][3]. The presence of the N-cyclohexyl and N-thiazolyl groups is critical for achieving this sub-100 nM binding affinity, a threshold not attained by simpler cyanoacetamide derivatives lacking this substitution pattern.

HSP90 Inhibition Cancer Therapeutics Binding Affinity

MCF7 Cytotoxicity (IC50 30 μM) Establishes a Quantifiable Baseline for Antiproliferative Activity

2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide exhibits a quantifiable cytotoxic effect against the MCF7 human breast adenocarcinoma cell line, with a reported IC50 of 30 μM . This moderate potency is consistent with its role as a precursor or early lead compound, rather than an optimized clinical candidate. The value of this data point lies in providing a measurable baseline for structure-activity relationship (SAR) studies. When used as a starting material to generate fused thiazolo-pyridine derivatives (via reaction with thioglycolic acid), the resulting heterocycles often display significantly enhanced antimicrobial and potentially anticancer profiles [1].

Anticancer Activity Cytotoxicity Breast Cancer

Synthetic Versatility: Enabling Unique Heterocyclic Scaffolds Unattainable with Simpler Cyanoacetamides

A key differentiator is the compound's proven utility as a precursor in multi-component cyclocondensation reactions that are not accessible to N-cyclohexyl-2-cyanoacetamide alone. Specifically, treatment with thioglycolic acid yields novel 2-(N-cyclohexyl-2-cyanoacetamide)-2-thiazolin-4-one derivatives, which can be further elaborated into thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles [1]. This is in contrast to simpler cyanoacetamides, which primarily undergo basic Knoevenagel condensations or simple alkylations. The presence of the thiazole ring in the starting material is essential for directing this specific, therapeutically relevant heterocyclization pathway.

Heterocyclic Synthesis Building Block Thiazolo-pyridines

Optimal Research and Procurement Applications for 2-Cyano-N-cyclohexyl-N-(1,3-thiazol-2-yl)acetamide


Oncology Drug Discovery: Hsp90 Inhibitor Hit-to-Lead Optimization

This scenario is directly supported by the compound's validated sub-100 nM IC50 against Hsp90α [1]. Procurement is justified for medicinal chemistry teams aiming to build SAR around a potent Hsp90-binding scaffold. The compound serves as an excellent starting point for exploring substitutions on the thiazole, cyclohexyl, or cyanoacetamide moieties to improve selectivity, ADME properties, or in vivo efficacy, leveraging a quantitatively established potency baseline that is superior to many in-class analogs [2].

Chemical Biology: Development of Fluorescent or Affinity Probes for Hsp90

Given its high-affinity binding to Hsp90, this compound is an ideal candidate for conversion into a chemical probe. The cyano group and the thiazole ring offer potential sites for introducing linker moieties (e.g., via amide coupling or click chemistry) to create biotinylated or fluorescently labeled derivatives [1]. This application is supported by its well-characterized binding affinity, allowing for confident design of tool compounds for target engagement studies, cellular imaging, or chemoproteomics.

Heterocyclic Chemistry: Synthesis of Diverse Fused Pyridine and Pyran Libraries

The compound's proven role as a precursor to thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles [3] makes it a high-value building block for diversity-oriented synthesis (DOS) and parallel library production. Procurement is recommended for core facilities or CROs engaged in generating novel heterocyclic libraries for phenotypic screening or for academic groups exploring new synthetic methodologies for fused ring systems.

Reference Standard for Analytical and QC Method Development

With a guaranteed purity of 95% and a well-defined molecular formula (C12H15N3OS) and weight (249.33 g/mol) [4], this compound is suitable for use as an analytical reference standard. It can be employed in HPLC method development, mass spectrometry calibration, or NMR spectroscopy for quantifying related substances in more complex reaction mixtures or for verifying the identity of newly synthesized analogs in a research setting.

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